An In-depth Technical Guide to the Synthesis of (4-Aminophenyl)(morpholino)methanone
An In-depth Technical Guide to the Synthesis of (4-Aminophenyl)(morpholino)methanone
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive and in-depth protocol for the synthesis of (4-aminophenyl)(morpholino)methanone, a key intermediate in the preparation of various active pharmaceutical ingredients. This document, intended for an audience of researchers and drug development professionals, emphasizes not only the procedural steps but also the underlying chemical principles and rationale for experimental choices. The synthesis is presented as a two-step process commencing with the formation of (morpholino)(4-nitrophenyl)methanone via the acylation of morpholine with 4-nitrobenzoyl chloride, followed by the catalytic hydrogenation of the nitro-intermediate to yield the final product. This guide is structured to ensure scientific integrity, providing detailed methodologies, data presentation in tabular and graphical formats, and authoritative citations to support the protocol.
Introduction: Significance of (4-Aminophenyl)(morpholino)methanone
(4-Aminophenyl)(morpholino)methanone is a crucial building block in medicinal chemistry and pharmaceutical development. Its structure, featuring a reactive primary amine and a stable morpholino amide, makes it a versatile precursor for the synthesis of a wide array of more complex molecules. Notably, it is a key intermediate in the synthesis of Rivaroxaban, an orally active direct factor Xa inhibitor used for the prevention and treatment of thromboembolic diseases.[1] The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry.
This guide will focus on a robust and widely applicable two-step synthesis of (4-aminophenyl)(morpholino)methanone, providing a detailed experimental protocol and exploring the chemical transformations involved.
Synthetic Strategy: A Two-Step Approach
The synthesis of (4-aminophenyl)(morpholino)methanone is most commonly and efficiently achieved through a two-step process:
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Step 1: N-Acylation of Morpholine: This step involves the reaction of morpholine with 4-nitrobenzoyl chloride to form the intermediate, (morpholino)(4-nitrophenyl)methanone.
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Step 2: Reduction of the Nitro Group: The nitro group of the intermediate is then reduced to a primary amine to yield the final product, (4-aminophenyl)(morpholino)methanone.
This strategy is favored due to the ready availability of the starting materials and the generally high yields and purity of the products obtained at each step.
Reaction Mechanism
The overall synthetic pathway can be visualized as follows:
Figure 1: Overall synthetic pathway for (4-aminophenyl)(morpholino)methanone.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of (4-aminophenyl)(morpholino)methanone.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 4-Nitrobenzoyl chloride | C₇H₄ClNO₃ | 185.56 | ≥98% | Sigma-Aldrich |
| Morpholine | C₄H₉NO | 87.12 | ≥99% | Sigma-Aldrich |
| Triethylamine | C₆H₁₅N | 101.19 | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Palladium on Carbon (10%) | Pd/C | - | - | Sigma-Aldrich |
| Ethanol | C₂H₅OH | 46.07 | 200 proof | Sigma-Aldrich |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ≥99.5% | Sigma-Aldrich |
| Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous | Sigma-Aldrich |
Step 1: Synthesis of (morpholino)(4-nitrophenyl)methanone
This step involves the nucleophilic acyl substitution of 4-nitrobenzoyl chloride with morpholine. Triethylamine is used as a base to neutralize the hydrochloric acid byproduct.
Procedure:
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To a stirred solution of morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) at 0 °C (ice bath), a solution of 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous DCM is added dropwise over 30 minutes.[2]
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The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.
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The reaction progress is monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
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Upon completion, the reaction mixture is washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
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The crude product, (morpholino)(4-nitrophenyl)methanone, can be purified by recrystallization from ethanol or by column chromatography on silica gel.[3]
Figure 2: Experimental workflow for the synthesis of (morpholino)(4-nitrophenyl)methanone.
Step 2: Synthesis of (4-Aminophenyl)(morpholino)methanone
This step involves the reduction of the nitro group of the intermediate to a primary amine using catalytic hydrogenation.
Procedure:
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(Morpholino)(4-nitrophenyl)methanone (1.0 equivalent) is dissolved in ethanol in a hydrogenation vessel.
-
A catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%) is added to the solution.[4]
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The vessel is purged with hydrogen gas and then maintained under a hydrogen atmosphere (typically 1-5 bar) with vigorous stirring.[4][5]
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The reaction is monitored by TLC or HPLC until the starting material is completely consumed.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
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The crude (4-aminophenyl)(morpholino)methanone can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford a white to off-white solid.[4]
Data and Characterization
The synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.
| Compound | Appearance | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| (morpholino)(4-nitrophenyl)methanone | Light yellow solid | 139-141 | 8.30 (d, 2H), 7.59 (d, 2H), 3.75 (br s, 8H) | 167.0, 147.5, 140.4, 127.1, 123.0, 65.7 |
| (4-Aminophenyl)(morpholino)methanone | White to off-white solid | 152 | 7.25 (d, 2H), 6.65 (d, 2H), 3.85 (br s, 2H, NH₂), 3.68 (br s, 8H) | 169.5, 147.2, 129.5, 125.8, 114.2, 66.9, 46.5, 41.8 |
Note: NMR data are approximate and may vary slightly based on the solvent and instrument used.
Safety and Handling Precautions
-
4-Nitrobenzoyl chloride is corrosive and moisture-sensitive. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7]
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.
-
Hydrogen gas is highly flammable. Hydrogenation reactions should be conducted in a properly equipped and ventilated area, away from ignition sources.
-
Palladium on carbon is flammable, especially when dry and in the presence of organic solvents. It should be handled with care and filtered under a nitrogen or argon atmosphere if possible.
Conclusion
The two-step synthesis of (4-aminophenyl)(morpholino)methanone presented in this guide provides a reliable and efficient method for obtaining this valuable pharmaceutical intermediate. By carefully controlling the reaction conditions and adhering to the outlined procedures, researchers can achieve high yields of the desired product with good purity. The provided mechanistic insights and experimental details are intended to empower scientists to not only replicate this synthesis but also to adapt and optimize it for their specific needs.
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